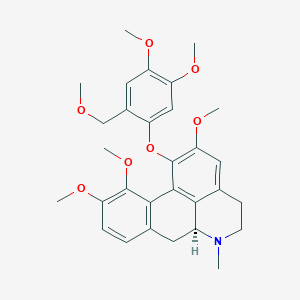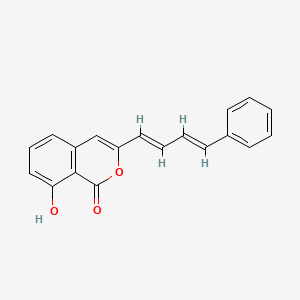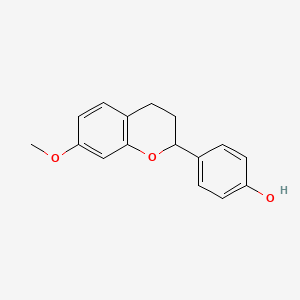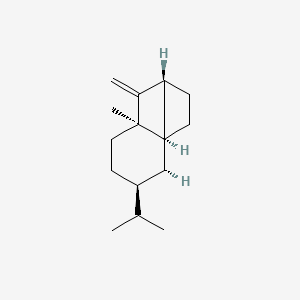
Sativene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sativene is a sesquiterpene that is octahydro-1H-1,4-methanoindene bearing methyl, isopropyl and methylene substituents at positions 4, 7 and 8 respectively (the 1R,3aS,4R,7R,7aR-isomer). It is a sesquiterpene and a bridged compound.
Scientific Research Applications
Synthesis and Chemical Applications
- Sativene, a sesquiterpenoid, has been a subject of interest in the field of organic synthesis. A formal total synthesis of racemic sativene has been achieved, utilizing key reactions like intramolecular cyclization, Grignard reaction, and ionic hydrogenation. This synthesis process yields 3-isopropyl-6-methyltricyclo[4.4.0.0(2,8)]decan-7-one, a precursor to sativene, demonstrating its potential in the field of organic chemistry and natural products (Karimi, 2001).
Biological Properties and Applications
- Seco-sativene sesquiterpenoids, derived from sativene, display intriguing biological activities. These compounds have shown both phytotoxic effects and plant growth-promoting activities. The review on seco-sativene sesquiterpenoids provides insights into their structures, bioactivities, and biosynthesis, indicating a significant potential for application in agricultural sciences (Li et al., 2020).
Applications in Cancer Research
- New sativene sesquiterpenoids isolated from the endophytic fungus Bipolaris eleusines have been identified, with some compounds showing weak inhibitory activities against lung and breast cancer cells. This suggests the potential of sativene derivatives in cancer research and therapy (Ai et al., 2015).
Implications in Fungal Pathogens Research
- Research on the barley and wheat fungal pathogen Bipolaris sorokiniana revealed new sativene-type sesquiterpenoid natural products. These compounds were evaluated for their phytotoxic activity, offering insights into the role of sativene derivatives in plant pathology and the development of new agricultural treatments (Phan et al., 2019).
properties
Molecular Formula |
C15H24 |
|---|---|
Molecular Weight |
204.35 g/mol |
IUPAC Name |
(1S,2R,3R,6R,8R)-6-methyl-7-methylidene-3-propan-2-yltricyclo[4.4.0.02,8]decane |
InChI |
InChI=1S/C15H24/c1-9(2)11-7-8-15(4)10(3)12-5-6-13(15)14(11)12/h9,11-14H,3,5-8H2,1-2,4H3/t11-,12+,13+,14-,15+/m1/s1 |
InChI Key |
VOBBUADSYROGAT-FQKPHLNHSA-N |
Isomeric SMILES |
CC(C)[C@H]1CC[C@@]2([C@@H]3[C@H]1[C@H](C2=C)CC3)C |
Canonical SMILES |
CC(C)C1CCC2(C3C1C(C2=C)CC3)C |
synonyms |
sativene |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



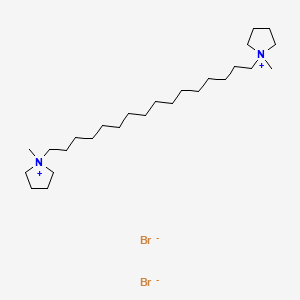


![(2E,4E)-N-[(1S,5S,6R)-5-hydroxy-5-{(1E,3E,5E)-7-[(2-hydroxy-5-oxocyclopent-1-en-1-yl)amino]-7-oxohepta-1,3,5-trien-1-yl}-2-oxo-7-oxabicyclo[4.1.0]hept-3-en-3-yl]-7-methylocta-2,4-dienamide](/img/structure/B1246700.png)
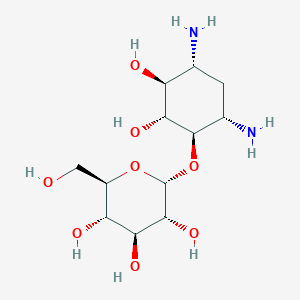
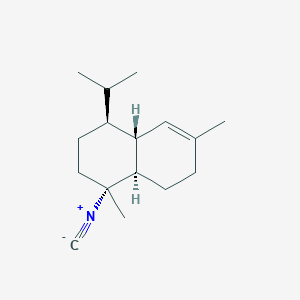
![(1S,6S,7R,9S,11S)-1',6,10,10,13-pentamethylspiro[3,13-diazatetracyclo[5.5.2.01,9.03,7]tetradecane-11,3'-pyrrolidine]-2',4,5',14-tetrone](/img/structure/B1246705.png)
